
Fluoro-dimethyl-(2-phenylethynyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoro-dimethyl-(2-phenylethynyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a fluorine atom, two methyl groups, and a 2-phenylethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fluoro-dimethyl-(2-phenylethynyl)silane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with a phenylethynyl lithium reagent, followed by fluorination using a suitable fluorinating agent such as hydrogen fluoride or a fluorine gas source. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems allows for the efficient handling of reactive intermediates and the optimization of reaction parameters to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Fluoro-dimethyl-(2-phenylethynyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be employed under mild conditions.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Fluoro-dimethyl-(2-phenylethynyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
Mecanismo De Acción
The mechanism of action of fluoro-dimethyl-(2-phenylethynyl)silane involves its ability to form stable bonds with various substrates. The silicon atom can engage in nucleophilic substitution reactions, allowing the compound to modify surfaces or molecules. The phenylethynyl group provides additional reactivity, enabling the formation of π-conjugated systems that can interact with other chemical entities.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl-(2-phenylethynyl)silane: Lacks the fluorine atom, resulting in different reactivity and properties.
Fluoro-dimethyl-(2-phenylethynyl)germane: Contains a germanium atom instead of silicon, leading to variations in chemical behavior.
Trimethyl-(2-phenylethynyl)silane: Contains an additional methyl group, affecting its steric and electronic properties.
Uniqueness
Fluoro-dimethyl-(2-phenylethynyl)silane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications where fluorine’s influence on chemical behavior is desired.
Propiedades
Número CAS |
42591-61-7 |
|---|---|
Fórmula molecular |
C10H11FSi |
Peso molecular |
178.28 g/mol |
Nombre IUPAC |
fluoro-dimethyl-(2-phenylethynyl)silane |
InChI |
InChI=1S/C10H11FSi/c1-12(2,11)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3 |
Clave InChI |
JBLGVGKEZWHBDW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C#CC1=CC=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


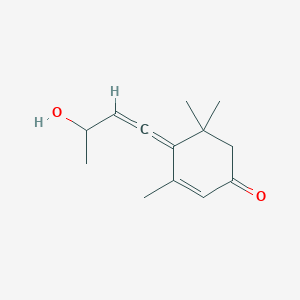
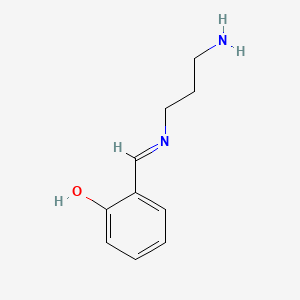

![1,2-Benzenediol, 4-[2-(diethylamino)ethyl]-](/img/structure/B14650747.png)


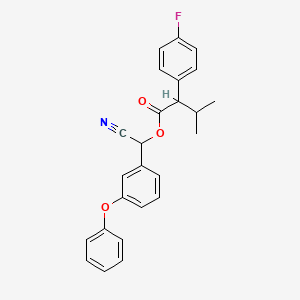
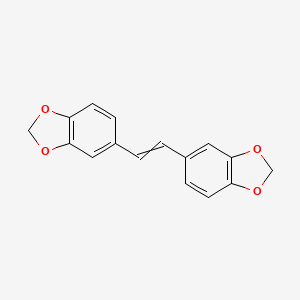
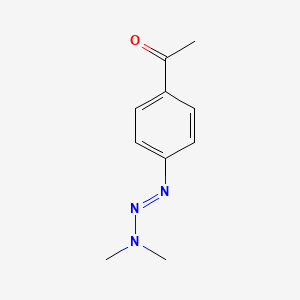

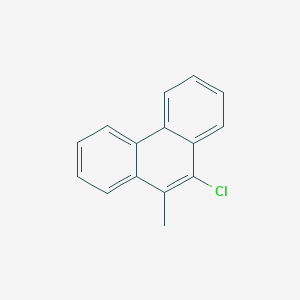


![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)
